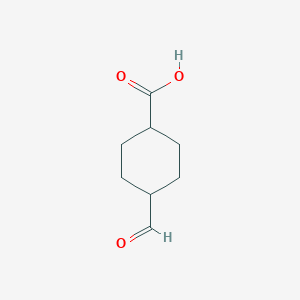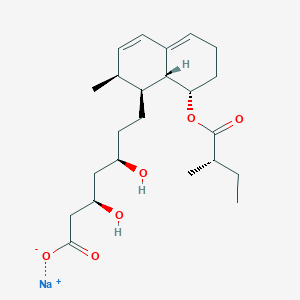![molecular formula C15H16O3 B124886 Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate CAS No. 1254693-88-3](/img/structure/B124886.png)
Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate, also known as D3-methoxy-naproxen, is a deuterated form of naproxen, a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation. The deuterated form of naproxen has been developed to improve its pharmacokinetic properties and increase its efficacy.
Mécanisme D'action
The mechanism of action of trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate is similar to that of naproxen. It works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. The deuterated form of naproxen has been shown to have a higher affinity for the target enzyme, cyclooxygenase (COX), which results in a more potent anti-inflammatory effect.
Effets Biochimiques Et Physiologiques
Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate has been shown to have similar biochemical and physiological effects to naproxen. It has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. The deuterated form of naproxen has also been shown to have a lower incidence of gastrointestinal side effects, such as stomach ulcers, compared to the non-deuterated form.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate in lab experiments include its improved pharmacokinetic properties and increased potency compared to the non-deuterated form. It also has a lower incidence of gastrointestinal side effects, which makes it a safer candidate for long-term use. The limitations of using the deuterated form of naproxen include its complex synthesis method and higher cost compared to the non-deuterated form.
Orientations Futures
There are several future directions for the use of trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate in scientific research. One potential application is in the development of new drugs for the treatment of pain and inflammation. The deuterated form of naproxen could be used as a template for the development of new drugs with improved pharmacokinetic and pharmacodynamic properties. Another potential application is in the study of drug metabolism and pharmacokinetics. The deuterated form of naproxen could be used as a tracer to study the metabolism and distribution of drugs in the body. Overall, trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate is a promising candidate for the treatment of pain and inflammation, and its potential applications in scientific research are numerous.
Méthodes De Synthèse
The synthesis of trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate involves the deuteration of naproxen using deuterated reagents. The process involves the use of deuterated solvents, deuterated bases, and deuterated reagents to produce the deuterated form of naproxen. The synthesis method is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate has been used in scientific research to study its pharmacokinetic and pharmacodynamic properties. The deuterated form of naproxen has been shown to have improved pharmacokinetic properties, such as increased bioavailability and longer half-life, compared to the non-deuterated form. This makes it a promising candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(15(16)18-3)11-4-5-13-9-14(17-2)7-6-12(13)8-11/h4-10H,1-3H3/t10-/m0/s1/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYFBPCRUQZGJE-LJTFXESQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)[C@H](C)C(=O)OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Naproxen-d6 Methyl Ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

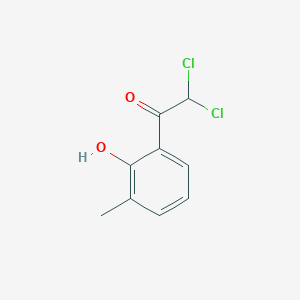
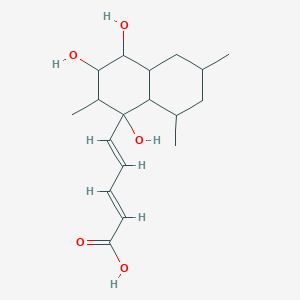
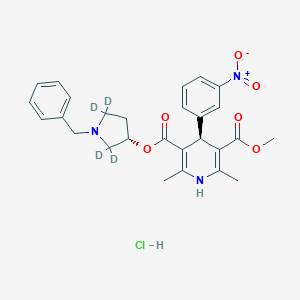
![(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid](/img/structure/B124812.png)
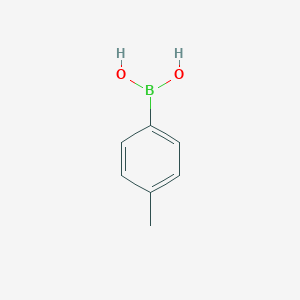
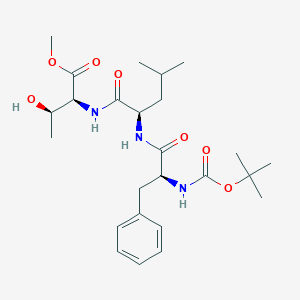
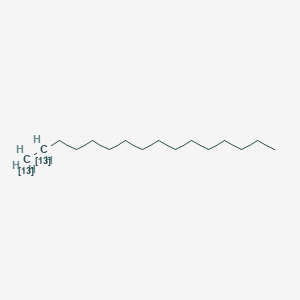
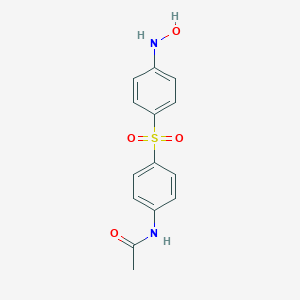

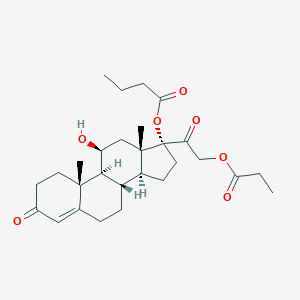
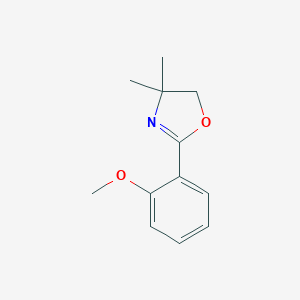
![(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B124841.png)
